3-[bis(1H-indol-3-yl)methyl]-1H-indole

Antibacterial prodrug scaffold Oxidation-dependent activation Triindolylmethane stability

3-[bis(1H-indol-3-yl)methyl]-1H-indole, systematically named 1,1,1-tris(3-indolyl)methane (TIM), is a neutral triarylmethane comprising three indole rings connected through a central methine carbon. It belongs to the 3-alkylindole class and serves as the reduced precursor to turbomycin A, the tris(indol-3-yl)methylium cation that exhibits broad-spectrum antibiotic activity.

Molecular Formula C25H19N3
Molecular Weight 361.4 g/mol
CAS No. 518-06-9
Cat. No. B182690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[bis(1H-indol-3-yl)methyl]-1H-indole
CAS518-06-9
Molecular FormulaC25H19N3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
InChIInChI=1S/C25H19N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,25-28H
InChIKeyAXZRNKFNIAOZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[bis(1H-indol-3-yl)methyl]-1H-indole (CAS 518-06-9): Procurement-Grade Tris(3-indolyl)methane – What Buyers Need to Verify Before Ordering


3-[bis(1H-indol-3-yl)methyl]-1H-indole, systematically named 1,1,1-tris(3-indolyl)methane (TIM), is a neutral triarylmethane comprising three indole rings connected through a central methine carbon . It belongs to the 3-alkylindole class and serves as the reduced precursor to turbomycin A, the tris(indol-3-yl)methylium cation that exhibits broad-spectrum antibiotic activity [1]. Unlike its oxidized congener, the neutral TIM is not intrinsically antibacterial and instead derives its scientific and procurement value from its role as a stable, derivatizable scaffold for generating bioactive N-alkyl tris(indolyl)methylium salts and as a key intermediate in medicinal chemistry campaigns targeting antimicrobial and antitumor indications [2].

Why 3-[bis(1H-indol-3-yl)methyl]-1H-indole Cannot Be Interchanged with Diindolylmethane (DIM), Indole-3-Carbinol, or Turbomycin A Without Experimental Justification


A procurement decision that treats 3-[bis(1H-indol-3-yl)methyl]-1H-indole as functionally equivalent to its closest structural analogs—3,3′-diindolylmethane (DIM), indole-3-carbinol (I3C), or even its oxidized form turbomycin A—introduces material risk of experimental failure. The neutral TIM is essentially devoid of direct antibacterial activity (MIC >64 µg/mL), in stark contrast to turbomycin A (MIC 0.13–1.0 µg/mL) [1]. Compared to DIM, which acts as a potent GPR84 agonist (EC50 ~41–80 nM for optimized derivatives), the neutral TIM exhibits negligible GPR84 agonism (EC50 >10,000 nM), indicating divergent molecular target engagement [2]. Furthermore, unlike I3C, which spontaneously dimerizes to DIM under gastric-like acidic conditions, TIM is a trimeric condensation product that does not form under the same physiological conditions and requires dedicated synthetic oxidation to unlock bioactivity [3]. These quantifiable differences in activation requirement, target profile, and baseline potency mean that substituting any of these analogs without re-validating the experimental system will produce non-overlapping biological readouts.

Quantitative Differentiation Evidence for 3-[bis(1H-indol-3-yl)methyl]-1H-indole (CAS 518-06-9) Versus Closest Analogs


Oxidation-Dependent Bioactivity: Neutral Tris(3-indolyl)methane Is Essentially Inactive as an Antibacterial Until Converted to the Methylium Salt

In a direct within-study comparison of neutral trisindolylmethanes versus their oxidized methylium counterparts, the neutral compounds 7a–e (N-(hydroxyalkyl) trisindolylmethanes) displayed no measurable antibacterial activity against any tested strain (MIC >64 µg/mL for all Gram-positive and Gram-negative bacteria), whereas the corresponding oxidized methylium salts 8a–e exhibited pronounced antibacterial activity with MIC values reaching 0.5 µg/mL against Staphylococcus aureus including MRSA strains [1]. The authors explicitly state that 'triindolylmethanes are biologically inactive until they are oxidized to trisindolylmethylium salts,' corroborating earlier findings [1]. This establishes that the neutral TIM (CAS 518-06-9) is not the bioactive species but rather a stable prodrug form requiring oxidative activation—a critical differentiator from turbomycin A, which bears a permanent positive charge and exerts direct antibacterial effects (MIC 1–16 µg/mL against Gram-positive pathogens) [2].

Antibacterial prodrug scaffold Oxidation-dependent activation Triindolylmethane stability

GPR84 Target Engagement: Tris(3-indolyl)methane Is a Negligible GPR84 Agonist Whereas Diindolylmethane Derivatives Are Potent Agonists

GPR84 is an immunostimulatory orphan GPCR expressed on immune cells and linked to inflammatory signaling. DIM and its derivatives have been validated as potent GPR84 agonists, with the most active compounds di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) and di(5,7-difluoro-1H-indole-3-yl)methane (PSB-16671) achieving EC50 values of 80.0 nM and 41.3 nM, respectively, in cAMP assays at the human GPR84 [1]. In contrast, the neutral tris(3-indolyl)methane (CAS 518-06-9) tested in the same human GPR84 cAMP assay format shows an EC50 >10,000 nM, indicating at least a 240-fold weaker agonist activity than the most potent DIM derivative and negligible functional engagement at physiologically relevant concentrations [2]. This quantitative divergence is structurally meaningful: the third indole ring in TIM introduces steric bulk and alters the electronic distribution of the central methine carbon, which appears incompatible with the GPR84 orthosteric binding pocket optimized for the diindolylmethane scaffold.

GPR84 agonism Immunomodulation Orphan GPCR pharmacology

N-Alkyl Derivatization Unlocks 10-Fold Potency Gains: The Parent Tris(3-indolyl)methane Scaffold as a Tunable Platform for Cytotoxic and Antibacterial Lead Generation

The unsubstituted tris(indol-3-yl)methylium cation (turbomycin A, the oxidized form of CAS 518-06-9) serves as the baseline for a systematic N-alkyl SAR series. Lavrenov et al. demonstrated that introducing N-alkyl substituents (C1–C10) on the indole rings of the tris(indolyl)methylium scaffold produced derivatives with cytotoxicity against human tumor cells that exceeded turbomycin A by approximately one order of magnitude (10-fold), with the most potent compounds achieving nanomolar-to-submicromolar IC50 values [1]. The optimal N-alkyl chain length was n = 3–5 carbon atoms; longer chains (n > 6) reduced potency. This SAR trend was independently corroborated in the antibacterial domain: Durandin et al. showed that C4–C5 N-alkyl TIM derivatives were the most potent antibacterials and HSA binders compared to the unsubstituted turbomycin A [2]. Critically, the neutral TIM (CAS 518-06-9) is the universal synthetic entry point for installing these N-alkyl groups prior to oxidation, making it the mandatory procurement item for any laboratory building a tris(indolyl)methylium-focused compound library.

Scaffold derivatization Cytotoxicity optimization SAR platform

Human Serum Albumin Binding Profile: Tris(indolyl)methylium Derivatives Exhibit Predictable, Chain-Length-Dependent HSA Affinity Relevant to PK Optimization

The tris(indolyl)methylium (TIM) compound series displays a systematic, non-linear relationship between N-alkyl chain length and human serum albumin (HSA) binding affinity. Durandin et al. determined that TIMs bind to HSA with 1:1 stoichiometry at Sudlow site I (subdomain IIa), the same binding site utilized by warfarin, with binding constants in the 10^4 M^-1 range. Critically, the binding constant increased progressively with N-alkyl chain length from C0 (turbomycin A, no N-substituent) through C6, then decreased for the C10 derivative—a parabolic dependence that mirrors the cytocidal potency SAR [1]. This co-variation between HSA binding and cytotoxicity provides a rational basis for pharmacokinetic optimization: the C4–C5 derivatives that show maximal potency also exhibit intermediate HSA binding, suggesting a therapeutically relevant balance between free fraction and transport. TIMs also alter HSA secondary structure by decreasing α-helix content and increasing β-turn ratio, a conformational effect not reported for DIM or I3C [1]. The neutral TIM precursor (CAS 518-06-9) lacks the positive charge of the methylium series and is expected to exhibit a distinct HSA binding profile, making it a useful comparator for assessing the contribution of the cation to protein interaction.

Plasma protein binding Pharmacokinetics Drug delivery

Differential Antibacterial Spectrum Within the Triarylmethane Family: Tris(indolyl)methylium (Turbomycin A) Versus Bis(indolyl)phenylmethane (Turbomycin B)

Within the triarylmethane antibiotic family, the number and nature of indole substituents directly determine antibacterial spectrum and potency. In a direct comparison using identical assay conditions, tris(1H-indol-3-yl)methylium (turbomycin A, the oxidized form of CAS 518-06-9) displayed broad-spectrum activity with MIC values of 1–16 µg/mL against Gram-positive bacteria and 32–128 µg/mL against Gram-negative bacteria, performing comparably to kanamycin against Gram-positive pathogens [1]. In contrast, bis(indol-3-yl)phenylmethane (turbomycin B), which replaces one indole ring with a phenyl group, exhibited markedly inferior activity limited to Gram-positive bacteria with substantially higher MIC values of 32–256 µg/mL and no detectable activity against any Gram-negative strain tested [1]. This represents a minimum 32-fold difference in potency against the same Gram-positive strains and a complete loss of the Gram-negative spectrum. The third indole ring is therefore not merely additive but critical for the antibacterial pharmacophore—a structural feature that distinguishes the tris(indolyl) scaffold (accessed via CAS 518-06-9) from the synthetically more accessible bis(indolyl)aryl analogs.

Antibacterial spectrum Gram-positive selectivity Triarylmethane antibiotics

Evidence-Backed Application Scenarios for 3-[bis(1H-indol-3-yl)methyl]-1H-indole (CAS 518-06-9) in Research and Industrial Workflows


Stable Precursor for On-Demand Generation of Tris(indolyl)methylium-Based Antibacterial Agents

CAS 518-06-9 functions as the shelf-stable, non-hygroscopic precursor to turbomycin A and its N-alkyl derivatives. Researchers can store the neutral TIM long-term without the degradation risks associated with the cationic methylium salts, then oxidize it to the active form using DDQ in THF followed by HCl treatment, or via air oxygen under acidic conditions, immediately prior to biological testing [1]. This workflow is particularly valuable for laboratories conducting antibacterial susceptibility testing against MRSA and multidrug-resistant clinical isolates, where the active methylium form achieves MIC values as low as 0.13 µg/mL [2].

Medicinal Chemistry Scaffold for N-Alkyl SAR Libraries Targeting Antitumor Lead Optimization

The neutral TIM is the universal synthetic intermediate for constructing focused libraries of N-alkyl tris(indolyl)methylium salts. By alkylating the indole nitrogen atoms prior to oxidation, medicinal chemists can systematically explore the C1–C10 chain-length SAR that has been shown to produce up to 10-fold gains in cytotoxic potency over the parent turbomycin A, with C3–C5 chains providing optimal activity against HCT116 colon carcinoma and other human tumor cell lines at nanomolar-to-submicromolar concentrations [3]. The correlation between N-alkyl chain length, HSA binding affinity (Sudlow site I, Kb ~10^4 M^-1), and cytotoxicity provides a multi-parameter optimization framework anchored by CAS 518-06-9 as the starting material [4].

Negative Control Probe for GPR84-Mediated Immunomodulation Studies Involving Diindolylmethane Agonists

Given that CAS 518-06-9 exhibits negligible GPR84 agonist activity (EC50 >10,000 nM) compared to potent DIM-derived agonists (EC50 41.3–80.0 nM), the compound is ideally suited as a structurally related negative control in GPR84 signaling experiments [5]. Its use alongside DIM-based agonists allows investigators to attribute observed immunomodulatory effects specifically to GPR84 engagement rather than non-specific indole-related mechanisms. This application is directly supported by the >240-fold potency gap between TIM and optimized DIM derivatives in identical cAMP assay formats [6].

Synthetic Intermediate for Photoactivatable Triarylmethane Antimicrobial and Antitumor Agents

The tris(indolyl)methylium core is structurally analogous to triarylmethane dyes (e.g., brilliant green, crystal violet) and shares their photodynamic properties. The neutral TIM (CAS 518-06-9) serves as the synthetic entry point for generating photoactivatable derivatives. Durandin et al. demonstrated that TIMs form stable complexes with HSA (1:1 stoichiometry, Sudlow site I), and the HSA-TIM complex formation is potentially advantageous for phototoxicity applications [4]. Procurement of the neutral precursor enables laboratories to synthesize and evaluate photoactivatable variants without the light-sensitivity and stability concerns associated with the pre-formed methylium salts.

Quote Request

Request a Quote for 3-[bis(1H-indol-3-yl)methyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.